4-Isopropylbenzenesulfonic acid

Description

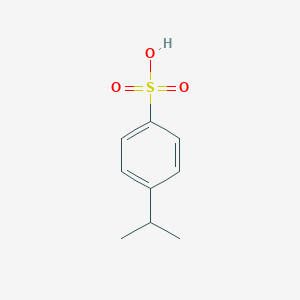

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLHGLWXLDOELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044932 | |

| Record name | 4-Isopropylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenesulfonic acid, (1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16066-35-6, 37953-05-2 | |

| Record name | 4-Isopropylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16066-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cumenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016066356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, (1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cumenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cumenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CUMENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C99924DK5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Isopropylbenzenesulfonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4-Isopropylbenzenesulfonic acid. The information is presented to support research, development, and application activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key physical property determination.

Core Physical Properties

This compound, also known as p-cumenesulfonic acid, is an aromatic sulfonic acid.[1] Its structure, featuring a sulfonic acid group and an isopropyl group on a benzene ring, imparts specific physical and chemical characteristics relevant to its use as a reagent, catalyst, and intermediate in various industrial processes, including the production of pharmaceuticals, dyes, and surfactants.[1]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are critical for designing and executing experiments, as well as for safety and handling considerations.

| Property | Value | Unit |

| Molecular Formula | C₉H₁₂O₃S | - |

| Molecular Weight | 200.25 | g/mol |

| Melting Point | 87.00 | °C |

| Boiling Point | 300.00 | °C |

| Density | 1.180 | g/cm³ |

| Appearance | White to off-white solid or crystalline substance | - |

| Solubility | Readily soluble in water and polar organic solvents | - |

Experimental Protocols

The following sections detail the standard laboratory protocols for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.[2]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital Mel-Temp)[2]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., mineral oil)[2]

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely powdered using a mortar and pestle.[2][3]

-

Capillary Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 1-2 mm.[3][4]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[2] This assembly is then placed in the melting point apparatus.

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the temperature approaches the expected melting point.[2]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.[5] A sharp melting range (typically 0.5-1.0°C) indicates a high degree of purity.[4]

Boiling Point Determination (Thiele Tube Method)

For high-boiling point liquids or solids that can be melted, this method provides an accurate determination.

Apparatus:

-

Small test tube (fusion tube)[1]

-

Thermometer[1]

-

Heating source (e.g., Bunsen burner)[7]

-

Heating medium (e.g., mineral oil)

Procedure:

-

Sample Preparation: A small amount of molten this compound is placed in the fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[1][7]

-

Apparatus Assembly: The fusion tube is attached to a thermometer, and both are suspended in the Thiele tube containing mineral oil. The thermometer bulb and the fusion tube should be at the same level.[2]

-

Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[2][6]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the bubbles stop and the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Density Determination (Liquid Displacement Method)

This method is suitable for determining the density of an irregularly shaped solid that is insoluble in the displacement liquid.[8] Since this compound is soluble in water, a non-polar solvent in which it is insoluble would be required.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

A suitable non-polar solvent (in which the acid is insoluble)

Procedure:

-

Mass Measurement: A sample of the solid this compound is accurately weighed using an analytical balance (mass, m).[8]

-

Initial Volume: A known volume of the non-polar solvent is added to a graduated cylinder, and the initial volume (V₁) is recorded.[8]

-

Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged. The new volume (V₂) is recorded.[8]

-

Calculation: The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁). The density (ρ) is then calculated using the formula: ρ = m / V.[8]

Solubility Determination (Qualitative)

The solubility of this compound in various solvents can be determined through simple qualitative tests.[9]

Apparatus:

-

Test tubes

-

Spatula

-

Various solvents (e.g., water, ethanol, hexane)

Procedure:

-

Sample Addition: A small, measured amount (e.g., 25 mg) of this compound is placed into a test tube.[10]

-

Solvent Addition: A small volume (e.g., 0.75 mL) of the chosen solvent is added to the test tube in portions.[10]

-

Observation: The mixture is vigorously shaken after each addition.[10] The substance is classified as "soluble" if it dissolves completely, "partially soluble" if some of it dissolves, and "insoluble" if it does not dissolve at all. This process is repeated for each solvent to build a solubility profile.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows relevant to this compound.

Caption: Interrelation of Molecular Structure and Physical Properties.

Caption: Synthesis pathway for this compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. byjus.com [byjus.com]

- 8. tiu.edu.iq [tiu.edu.iq]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

p-Cumenesulfonic Acid: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of p-cumenesulfonic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine these values in their own laboratory settings. The provided protocols and diagrams are designed to be directly implemented in a research and development environment.

Quantitative Solubility Data

The following table is provided as a template for researchers to populate with their own experimental findings.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Methanol | Gravimetric | ||

| Ethanol | Gravimetric | ||

| Acetone | Gravimetric | ||

| Isopropanol | Gravimetric |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials and Equipment

-

p-Cumenesulfonic acid (analytical grade)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol) of high purity

-

Temperature-controlled shaker or water bath

-

Analytical balance (accurate to at least 0.1 mg)

-

Glass vials or flasks with airtight seals

-

Syringe filters (0.45 µm or smaller, compatible with the chosen solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Calibrated thermometer

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of p-cumenesulfonic acid to a glass vial or flask. An excess is confirmed by the presence of undissolved solid at the bottom of the container after the equilibration period.

-

Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven set to a temperature that will facilitate the evaporation of the solvent without decomposing the p-cumenesulfonic acid. Alternatively, a vacuum desiccator can be used for more gentle drying.

-

Continue the drying process until all the solvent has evaporated and a constant weight of the solid residue is achieved.

-

-

Data Analysis:

-

Accurately weigh the evaporation dish containing the dry p-cumenesulfonic acid residue.

-

Calculate the mass of the dissolved p-cumenesulfonic acid by subtracting the initial weight of the empty evaporation dish.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or milligrams per milliliter (mg/mL).

Calculation:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solvent used for dissolution (mL)) * 100

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of p-cumenesulfonic acid.

Caption: Gravimetric method workflow for solubility determination.

Factors Influencing Solubility

The solubility of p-cumenesulfonic acid in an organic solvent is influenced by a combination of physical and chemical factors. The following diagram illustrates these key relationships.

Caption: Key factors influencing p-cumenesulfonic acid solubility.

References

Synthesis of 4-Isopropylbenzenesulfonic acid from cumene

An In-depth Technical Guide to the Synthesis of 4-Isopropylbenzenesulfonic Acid from Cumene

Introduction

This compound, also known as p-cumenesulfonic acid, is an aromatic sulfonic acid of significant interest in various industrial and research applications.[1][2] Its structure, featuring a hydrophobic isopropyl group and a hydrophilic sulfonic acid group, imparts amphiphilic properties, making it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and surfactants.[1][2] It also serves as a strong acid catalyst in organic synthesis.[2] This technical guide provides a comprehensive overview of the synthesis of this compound from cumene (isopropylbenzene), detailing the underlying chemical principles, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Principle of Synthesis: Electrophilic Aromatic Substitution

The primary method for synthesizing this compound is through the sulfonation of cumene, which is a classic example of an electrophilic aromatic substitution reaction.[3] In this reaction, an electrophile, typically sulfur trioxide (SO₃) or its equivalent generated from concentrated or fuming sulfuric acid, attacks the electron-rich benzene ring of cumene.[3]

The isopropyl group on the benzene ring is an ortho-, para-directing activator. However, due to significant steric hindrance at the ortho positions, the substitution occurs predominantly at the para position, leading to this compound as the major product.[3]

Reaction Pathway

The sulfonation process involves three key steps: generation of the electrophile, attack of the electrophile on the aromatic ring to form a carbocation intermediate (arenium ion), and subsequent removal of a proton to restore aromaticity.[4]

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are derived from established industrial and laboratory methods for the sulfonation of cumene.[3][5] The process generally involves the sulfonation reaction itself, followed by work-up procedures including removal of excess reactants, neutralization, and purification.

Sulfonation of Cumene with Concentrated Sulfuric Acid

This method utilizes azeotropic distillation to remove the water formed during the reaction, driving it to completion.[5][6]

-

Reaction Setup: A reaction vessel is equipped with a mechanical stirrer, a thermometer, and a reflux condenser fitted with an azeotropic distillation head (e.g., Dean-Stark apparatus).[3]

-

Charging Reactants: The vessel is charged with cumene. Concentrated (98%) sulfuric acid is then added slowly and continuously under vigorous stirring.[5][7] The typical molar ratio of sulfuric acid to cumene is between 1:1.6 and 1:2.0 to ensure an excess of cumene.[3][5]

-

Reaction Conditions: The mixture is heated to a temperature of 100°C to 110°C.[3][5] The reaction is carried out under azeotropic reflux for 5 to 6 hours.[5] Water generated during the reaction is continuously removed via the distillation head.[5][7] The reaction is considered complete when the amount of water collected is approximately 95% of the theoretical yield.[5][7]

-

Work-up:

-

Removal of Excess Cumene: After the reaction, excess unreacted cumene is separated by vacuum distillation and can be collected for recycling.[3][5]

-

Neutralization (Optional): For the preparation of the corresponding salt, the resulting this compound is neutralized. For instance, a 20% sodium hydroxide solution is added under rapid stirring until the concentration of sodium 4-isopropylbenzenesulfonate is approximately 40%.[5][8]

-

Decolorization (Optional): To obtain a high-quality, clear solution, the product can be bleached. This is often done by adding hydrogen peroxide (e.g., 3% of the product weight) and stirring at a constant temperature of around 45°C for 2 hours.[3][5]

-

Sulfonation with Chlorosulfonic Acid

This method can be used to prepare the corresponding sulfonyl chloride, which is a versatile intermediate.

-

Reaction Setup: A four-necked flask is equipped with a stirrer, thermometer, and a dropping funnel. The setup is cooled in an ice bath.[9]

-

Charging Reactants: 72.0g of cumene and a small amount of an inorganic salt like sodium sulfate (e.g., 3.6g - 7.2g) are added to the flask.[9] The inorganic salt helps to suppress side reactions.[9]

-

Reaction Conditions: The mixture is cooled to below 10°C. Chlorosulfonic acid (216.2g) is then added dropwise over 2.5 to 3.0 hours, while maintaining the reaction temperature between 15-20°C.[9] After the addition is complete, the mixture is kept at this temperature and stirred for an additional 2 hours.[9]

-

Work-up and Isolation: The resulting sulfonated material is slowly added to a stirred ice-water mixture (e.g., 150g).[9] The mixture is kept below 15°C for about 15-25 minutes. The product is then transferred to a separatory funnel and allowed to stand for 30 minutes. The lower organic layer, containing 4-isopropylbenzenesulfonyl chloride, is separated.[9] This method can achieve yields as high as 95-100%.[9]

General Experimental Workflow

The overall process from starting materials to the purified product follows a logical sequence of steps.

Caption: General workflow for the synthesis and purification of this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis examples found in patent literature, providing a basis for experimental design and scaling.

| Parameter | Example 1[7] | Example 2[7] | Example 3[7] |

| Reactants | |||

| Cumene | 3.84 t | 1.41 t | 2.19 t |

| 98% Conc. H₂SO₄ | 1.96 t | 0.72 t | 1.12 t |

| Reaction Conditions | |||

| Temperature | 100°C | 110°C | 105°C |

| Reaction Time | 6 h | 6 h | 6 h |

| Outputs | |||

| Water Generated | 354.64 kg | 131.83 kg | 205.52 kg |

| Unreacted Cumene Recovered | 1.44 t | 0.53 t | 0.826 t |

| Neutralization | |||

| 20% NaOH Solution Added | 3.95 t | Not specified | Not specified |

| Final Product Concentration | 40.68% | ~40% | ~40% |

Purification and Analysis

Purification

For solid forms of the product, such as its sodium salt, purification can be achieved by slurry washing.[3]

-

Preparation: The crude, impure solid product is obtained.[3]

-

Slurry Formation: The solid is mixed with a suitable solvent (often aqueous) in which the impurities are more soluble than the product.

-

Agitation: The slurry is stirred vigorously for a period ranging from 15 to 120 minutes.[3]

-

Separation: The solid and liquid phases are separated using filtration or centrifugation.[3]

-

Drying: The purified solid is collected and dried, for example, in a vacuum oven, to remove residual solvent.[3]

Analysis

High-Performance Liquid Chromatography (HPLC) is a highly effective technique for assessing the purity of this compound and its salts.[3] A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid, can be used for analysis.[10]

Safety Considerations

The reagents used in this synthesis are hazardous and must be handled with appropriate safety precautions.

-

Concentrated Sulfuric Acid and Chlorosulfonic Acid: These are highly corrosive and can cause severe skin burns and eye damage.[11] Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Cumene: Cumene is a flammable liquid and can be an irritant. Handle away from ignition sources.

References

- 1. CAS 16066-35-6: this compound [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. CN105330573A - Sodium cumenesulfonate solution and preparation method thereof - Google Patents [patents.google.com]

- 6. chemithon.com [chemithon.com]

- 7. Sodium cumenesulfonate solution and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 8. atamankimya.com [atamankimya.com]

- 9. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. This compound | C9H12O3S | CID 6640 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4-Isopropylbenzenesulfonic Acid: Structure, Properties, and Synthesis

For Immediate Release

This whitepaper provides a detailed technical overview of 4-Isopropylbenzenesulfonic acid, also known as p-cumenesulfonic acid. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document outlines the molecule's structural and chemical properties, summarizes key quantitative data, and provides a representative experimental protocol for its synthesis.

Introduction

This compound is an aromatic sulfonic acid that plays a significant role as a catalyst and intermediate in various industrial and laboratory-scale chemical processes.[1][2] Characterized by a benzene ring substituted with an isopropyl group and a sulfonic acid group at the para position, its structure imparts both hydrophobic and hydrophilic properties.[1][2] This amphiphilic nature makes it effective as a surfactant and hydrotrope, capable of increasing the solubility of other substances in aqueous solutions. The presence of the strong sulfonic acid group also makes it a valuable acid catalyst in organic reactions such as esterification and condensation.[3] It is a key intermediate in the production of dyes, pharmaceuticals, and other specialty chemicals.[1]

Molecular Structure and Identifiers

This compound is an organosulfur compound with a well-defined structure.[4] The isopropyl group is an ortho-, para-directing activator on the benzene ring, meaning that during its synthesis via electrophilic aromatic substitution, the sulfonic acid group is predominantly directed to the para position due to steric hindrance at the ortho positions.

Molecular Formula: C₉H₁₂O₃S[1][4]

Chemical Structure:

Key Identifiers:

-

IUPAC Name: 4-propan-2-ylbenzenesulfonic acid[4]

-

Synonyms: p-Cumenesulfonic acid, p-Isopropylbenzenesulfonic acid, 4-(1-Methylethyl)benzenesulfonic acid.[1]

Physicochemical and Quantitative Data

The properties of this compound are summarized in the table below. The compound is typically a white to off-white crystalline solid at room temperature and is readily soluble in water and other polar organic solvents.[1][2]

| Property | Value | Reference(s) |

| Molecular Weight | 200.25 - 200.27 g/mol | [1][3] |

| Exact Mass | 200.05071541 Da | [4] |

| Physical Description | White to off-white crystalline solid | [1][2] |

| Melting Point | 87.0 °C (360.15 K) | [1] |

| Boiling Point | 167 - 300.0 °C (440.15 - 573.15 K) | [1][3] |

| Density | 1.18 - 1.233 g/cm³ (Predicted) | [1][3] |

| pKa (Predicted) | -0.45 ± 0.50 | [3] |

| XLogP3 (Predicted) | 1.9 | [4] |

| Water Solubility | Readily soluble | [2] |

| Topological Polar Surface Area | 62.8 Ų | [5] |

Experimental Protocol: Synthesis

The most common industrial method for synthesizing this compound is through the direct sulfonation of cumene (isopropylbenzene). This process is an electrophilic aromatic substitution reaction.

Principle:

Cumene is treated with a strong sulfonating agent, such as concentrated sulfuric acid. The electrophile, sulfur trioxide (SO₃), attacks the electron-rich benzene ring of cumene. The resulting sulfonic acid can then be used directly or neutralized with a base like sodium hydroxide to produce its corresponding salt.

Materials and Reagents:

-

Cumene (Isopropylbenzene)

-

Concentrated Sulfuric Acid (98%)

-

Ice-water bath

-

Reaction vessel with stirring mechanism and temperature control

Procedure:

-

Reaction Setup: Equip a reaction vessel with a stirrer, thermometer, and a dropping funnel. Place the vessel in an ice-water bath to control the reaction temperature.

-

Sulfonation: Charge the reaction vessel with cumene. While maintaining vigorous stirring and a controlled temperature (typically between 15-25°C), slowly add concentrated sulfuric acid from the dropping funnel. The molar ratio of sulfuric acid to cumene is generally maintained between 1:1.6 and 1:2.0.

-

Reaction Completion: After the addition of sulfuric acid is complete, continue to stir the mixture at a controlled temperature (e.g., 20-25°C) for a period of 1 to 3 hours to ensure the reaction proceeds to completion.

-

Work-up: The resulting product, this compound, can be purified. One common method involves pouring the reaction mixture into an ice-water mixture, which causes the product to precipitate or separate, allowing for its isolation.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from cumene.

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Profile of 4-Isopropylbenzenesulfonic Acid: A Technical Guide

Introduction

4-Isopropylbenzenesulfonic acid (p-cumenesulfonic acid) is an organosulfur compound with applications as a strong acid catalyst in organic synthesis and as a surfactant. A thorough understanding of its spectroscopic properties is essential for its characterization, quality control, and for monitoring its role in chemical processes. This technical guide provides a summary of the mass spectrometry (MS), and predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. Detailed experimental protocols for acquiring such data are also presented.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below. Due to the limited availability of experimentally acquired spectra for this specific compound, the NMR and IR data are predicted based on established principles and data from structurally analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, aiding in its identification.

| Parameter | Value |

| Molecular Formula | C₉H₁₂O₃S |

| Molecular Weight | 200.26 g/mol |

| Exact Mass | 200.0507 Da |

| Major Fragments (m/z) | [M-H]⁻: 199.0434, 183.0121, 135.0815, 79.9573 |

Table 1. Mass Spectrometry Data for this compound.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in D₂O shows characteristic signals for the isopropyl and aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Doublet | 6H | -CH(CH ₃)₂ |

| ~3.00 | Septet | 1H | -CH (CH₃)₂ |

| ~7.45 | Doublet | 2H | Aromatic (ortho to -CH(CH₃)₂) |

| ~7.85 | Doublet | 2H | Aromatic (ortho to -SO₃H) |

Table 2. Predicted ¹H NMR Spectral Data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~23.5 | -CH(C H₃)₂ |

| ~34.0 | -C H(CH₃)₂ |

| ~126.0 | Aromatic (ortho to -CH(CH₃)₂) |

| ~129.0 | Aromatic (ortho to -SO₃H) |

| ~145.0 | Aromatic (ipso to -SO₃H) |

| ~152.0 | Aromatic (ipso to -CH(CH₃)₂) |

Table 3. Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

The predicted infrared spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch (sulfonic acid) |

| ~3050 | C-H stretch (aromatic) |

| ~2960, ~2870 | C-H stretch (aliphatic) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~1240, ~1120 | S=O stretch (sulfonic acid) |

| ~1030 | S-O stretch (sulfonic acid) |

| ~830 | C-H bend (para-substituted aromatic) |

Table 4. Predicted IR Spectral Data for this compound.

Experimental Protocols

The following sections detail generalized procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube to a final volume of 0.6-0.7 mL.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

2. ¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Experiment: Standard proton NMR experiment.

-

Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: -2 to 12 ppm

-

-

Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak.

3. ¹³C NMR Acquisition:

-

Instrument: 100 MHz (or corresponding frequency) NMR spectrometer.

-

Experiment: Proton-decoupled carbon-13 NMR experiment.

-

Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on concentration.

-

Spectral Width: 0 to 220 ppm

-

-

Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale to the solvent peak.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Background Correction: Record a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

2. Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Negative ion mode is typically suitable for sulfonic acids.

-

Parameters:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the [M-H]⁻ ion.

-

-

Analysis: Acquire full scan mass spectra to determine the mass of the molecular ion. For structural elucidation, perform tandem MS (MS/MS) by selecting the [M-H]⁻ ion and applying collision-induced dissociation (CID) to generate fragment ions.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Acidity and pKa of 4-Isopropylbenzenesulfonic Acid

This technical guide provides a detailed analysis of the acidity and pKa value of this compound, also known as p-cumenesulfonic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds to provide a robust estimation and contextual understanding.

Introduction to this compound

This compound is an aromatic organic compound featuring a sulfonic acid functional group (-SO₃H) and an isopropyl group attached to a benzene ring at the para position.[1] It is a strong organic acid, a characteristic conferred by the sulfonic acid moiety.[2] This compound and its derivatives are utilized in various applications, including as catalysts in organic synthesis, as intermediates in the production of dyes and pharmaceuticals, and as surfactants.[1][2] Its physical state at room temperature is typically a white to off-white crystalline solid, which is soluble in water and other polar organic solvents.[1][2]

Acidity and Estimated pKa Value

The acidity of this compound is primarily determined by the dissociation of the proton from the sulfonic acid group. Sulfonic acids are known to be strong acids, with pKa values typically in the negative range, comparable to mineral acids like sulfuric acid.[3][4]

-

Benzenesulfonic acid , the parent compound, has a calculated pKa of -2.8 .[3]

-

p-Toluenesulfonic acid , which has a methyl group in the para position, has a reported pKa of -2.8 and a calculated pKa of -2.58 .[3][5]

The alkyl group (methyl in p-toluenesulfonic acid and isopropyl in this compound) at the para position has a minor electron-donating effect through induction. This effect can slightly decrease the acidity (increase the pKa) compared to unsubstituted benzenesulfonic acid by making the resulting sulfonate anion marginally less stable.[3] However, this effect is generally considered to be small for sulfonic acids. Therefore, the pKa of this compound is expected to be very close to that of benzenesulfonic acid and p-toluenesulfonic acid.

Estimated pKa: Based on the data from analogous compounds, the pKa of this compound is estimated to be in the range of -2.5 to -2.8 .

Physicochemical Data

The following table summarizes the key quantitative data for this compound and related compounds for comparative analysis.

| Property | This compound | p-Toluenesulfonic Acid | Benzenesulfonic Acid |

| Molecular Formula | C₉H₁₂O₃S | C₇H₈O₃S | C₆H₆O₃S |

| Molecular Weight | 200.26 g/mol [6] | 172.20 g/mol | 158.18 g/mol |

| pKa (estimated/known) | ~ -2.5 to -2.8 | -2.8[5], -2.58 (calc.)[3] | -2.8 (calc.)[3] |

| Appearance | White to off-white solid[1] | White solid[5] | Solid |

| Solubility in Water | Soluble[1][2] | ~67 g/100 mL[7] | Soluble |

Experimental Protocol for pKa Determination of Strong Acids

Determining the pKa of very strong acids is non-trivial in aqueous solutions where they are almost completely dissociated. Specialized techniques are often required. However, a general approach for determining the acidity of strong acids can be adapted from standard methods like potentiometric titration, often using non-aqueous solvents or by studying colligative properties. Below is a generalized protocol for potentiometric titration.

Objective: To determine the acid dissociation constant (pKa) of a strong acid.

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of base added. For strong acids, the equivalence point is sharp, but the pKa cannot be directly determined from the half-equivalence point in water. The data analysis often involves comparison with a blank titration or the use of co-solvents to differentiate the acid strength.[8]

Materials:

-

This compound

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

High-purity solvent (e.g., water, or an organic co-solvent like methanol for sparingly soluble compounds)

-

Calibrated pH meter with a suitable electrode

-

Automatic titrator or burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent to create a solution of known concentration (e.g., 0.01 M).

-

Calibration: Calibrate the pH meter using standard buffer solutions.

-

Titration Setup: Place the acid solution in a beaker with a stir bar. Immerse the pH electrode in the solution. Position the burette or titrator nozzle to dispense the base into the solution.

-

Titration Process: Begin stirring the solution. Add the titrant (strong base) in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Collection: Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.

-

Blank Titration: Perform a blank titration with the solvent alone to account for any acidic or basic impurities.[8]

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (where the slope is steepest).

-

For strong acids, the pKa is not simply the pH at the half-equivalence point. Advanced methods, such as analyzing the shape of the curve in comparison to the blank or using computational models, are necessary to estimate the pKa.[8] When using co-solvents, extrapolation methods are required to determine the pKa in a purely aqueous medium.[8]

-

Visualization of Acidity Factors

The following diagram illustrates the structural factors that contribute to the strong acidity of this compound.

Caption: Factors influencing the acidity of this compound.

This guide provides a foundational understanding of the acidity and pKa of this compound, grounded in the established principles of physical organic chemistry and data from analogous compounds. For applications requiring a precise pKa value, direct experimental determination using the methodologies outlined is recommended.

References

- 1. CAS 16066-35-6: this compound [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C9H12O3S | CID 6640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

4-Isopropylbenzenesulfonic Acid: A Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the health and safety information for 4-isopropylbenzenesulfonic acid (p-cumenesulfonic acid). It is intended for an audience of researchers, scientists, and professionals in drug development who may handle or utilize this compound in their work. This document consolidates available data on the physicochemical properties, hazard classifications, toxicological information, and safe handling procedures for this compound and its close structural analogs. Detailed experimental protocols for its synthesis and information on its environmental fate are also included.

Chemical and Physical Properties

This compound is an aromatic sulfonic acid.[1] It is characterized by a sulfonic acid group attached to a benzene ring which also has an isopropyl group substituent.[1] This structure imparts both hydrophilic (sulfonic acid group) and hydrophobic (isopropylbenzene group) properties to the molecule.[2] It is typically a white to off-white solid or crystalline substance that is soluble in water and various polar organic solvents.[1][3] The sulfonic acid group gives the compound its acidic nature, allowing it to act as a proton donor in chemical reactions.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₃S | [4] |

| Molecular Weight | 200.26 g/mol | [4] |

| CAS Number | 16066-35-6 | [4] |

| Appearance | White to off-white solid/crystalline substance | [1][3] |

| Solubility | Soluble in water and polar organic solvents | [1][3] |

| IUPAC Name | 4-propan-2-ylbenzenesulfonic acid | [4] |

| Synonyms | p-cumenesulfonic acid, 4-(1-methylethyl)benzenesulfonic acid | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature, causing severe skin burns and eye damage.[4]

| Hazard Class | GHS Category | Hazard Statement |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

GHS Pictograms:

Signal Word: Danger

Toxicological Information

| Compound | Route | Species | LD50 | Source |

| Benzenesulfonic Acid (BSA) | Oral | Rat | 1100 mg/kg | [5] |

| p-Toluenesulfonic Acid (pTSA) | Oral | Rat | 1410 mg/kg | [5] |

| Benzenesulfonic acid, C10-16-alkyl derivatives | Oral | Rat | 775 mg/kg | [6] |

| Benzenesulfonic acid, C10-16-alkyl derivatives | Dermal | Rat | > 2000 mg/kg | [6] |

| Benzenesulfonic acid, C10-16-alkyl derivatives | Inhalation | Rat | 1.9 mg/L/4h | [6] |

A subchronic oral toxicity study on p-chlorobenzenesulfonic acid (pCBSA), another analog, established a No-Observed-Adverse-Effect Level (NOAEL) in male rats of 1,000 mg/kg-day after 28 days of oral gavage.[5] In this study, effects such as decreased body weight, salivation, gasping, and irregular breathing were observed at higher doses.[5]

Experimental Protocols

Synthesis of this compound via Sulfonation of Cumene

The most common industrial method for producing salts of this compound involves the sulfonation of cumene (isopropylbenzene) followed by neutralization.[2] The following protocol describes the initial sulfonation step to yield the free acid.

Materials:

-

Cumene (Isopropylbenzene)

-

Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)

-

Reaction vessel with stirrer, thermometer, and reflux condenser with an azeotropic distillation head

Procedure:

-

Charge the reaction vessel with cumene.

-

Under rapid stirring, slowly add concentrated sulfuric acid. The molar ratio of sulfuric acid to cumene is typically controlled between 1:1.6 and 1:2.0.[2]

-

Heat the mixture to a temperature between 100°C and 110°C.[2]

-

Maintain the reaction at this temperature for 5-6 hours to ensure the reaction goes to completion.[7] During this time, water generated from the reaction can be removed azeotropically.

-

After the reaction is complete, any excess unreacted cumene can be removed by vacuum distillation for recycling.[2] The remaining product is crude this compound.

Signaling Pathways and Metabolism

Potential Metabolic Pathway

Specific studies on the metabolic pathway of this compound in mammals were not identified. However, studies on the biodegradation of similar aromatic sulfonic acids by microorganisms can provide a hypothetical model for its degradation. The initial step in the metabolism of benzenesulfonates in some bacteria involves transport into the cell, followed by a dioxygenation reaction that yields a catechol and sulfite.[8] The catechol intermediate then undergoes ring cleavage as part of the meta cleavage pathway.[8]

Caption: Hypothetical metabolic pathway of this compound.

Effects on Cellular Signaling

The introduction of a sulfonate group can significantly alter the biological activity of a molecule.[4] While specific effects of this compound on cellular signaling pathways are not well-documented, some organosulfur compounds have been shown to possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.[9] The sulfonation of molecules is a key cellular process that can impact a wide range of biological functions, including the activity of hormones and signaling molecules.[1]

Safe Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., neoprene, butyl rubber) and a lab coat.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid generating dust.[8]

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke in the laboratory.[8]

Storage:

-

Store in a cool, dry, and well-ventilated area.[8]

-

Keep the container tightly closed and properly labeled.[8]

-

Store away from incompatible materials such as strong oxidizing agents and bases.[8]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8] |

Accidental Release Measures

Spill Cleanup Protocol:

-

Evacuate unnecessary personnel from the area.

-

Wear appropriate personal protective equipment (see Section 6).

-

For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a suitable container for disposal.[8]

-

For liquid spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable container for disposal.[8]

-

Avoid runoff into sewers and waterways.[8]

-

Clean the spill area with detergent and water.[8]

References

- 1. Sulfonation, an underexploited area: from skeletal development to infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ndep.nv.gov [ndep.nv.gov]

- 6. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 7. CN105330573A - Sodium cumenesulfonate solution and preparation method thereof - Google Patents [patents.google.com]

- 8. Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiproliferative effects of a series of novel synthetic sulfonate esters on human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability of 4-Isopropylbenzenesulfonic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Isopropylbenzenesulfonic acid, also known as p-cumenesulfonic acid, is an organic aromatic sulfonic acid with significant applications in catalysis, as a surfactant, and as an intermediate in chemical synthesis. Its thermal stability is a critical parameter for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. This technical guide aims to provide a comprehensive overview of the expected thermal stability of this compound by examining the known thermal properties of similar compounds.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₃S | [1] |

| Molecular Weight | 200.26 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water and polar organic solvents | [2][3] |

Estimated Thermal Stability and Decomposition Pathway

Based on data from analogous aromatic sulfonic acids, the thermal decomposition of this compound is expected to proceed via desulfonation. The C-S bond is typically the most labile under thermal stress.

Key Observations from Analogous Compounds:

-

Benzenesulfonic Acid: Undergoes desulfonation when heated in water near 200 °C. The sulfonation reaction is reversible, with desulfonation favored in dilute, hot aqueous solutions.

-

p-Toluenesulfonic Acid (PTSA): Generally considered unstable at high temperatures and pressures[3]. Protic ionic liquids based on the PTSA anion exhibit decomposition temperatures (defined as 5% weight loss) in the range of 213 °C to 286 °C[1].

-

Linear Alkylbenzene Sulfonates (LAS): Thermal decomposition at 250 °C has been shown to produce sulfur dioxide (SO₂), sulfur trioxide (SO₃), and sulfuric acid (H₂SO₄)[2].

-

Sulfonated Polymers (e.g., SPEEK): The initial thermal degradation event is desulfonation, with the polymer backbone being stable up to approximately 300 °C[4].

Expected Decomposition of this compound:

The primary thermal decomposition pathway is anticipated to be the cleavage of the C-S bond, leading to the formation of cumene and sulfur trioxide (which may further react or decompose). The presence of the isopropyl group might slightly influence the decomposition temperature compared to other alkylbenzenesulfonic acids due to electronic and steric effects.

Quantitative Data from Analogous Aromatic Sulfonic Acids

The following table summarizes the available thermal stability data for compounds structurally similar to this compound.

| Compound | Analysis Type | Key Findings |

| p-Toluenesulfonic Acid Anion-Based Protic Ionic Liquids | TGA | Decomposition Temperature (Td) at 5% weight loss: 213 °C - 286 °C[1]. |

| Linear Alkylbenzene Sulfonate (LAS) | Thermal Decomposition | At 250 °C, decomposes to SO₂, SO₃, and H₂SO₄[2]. |

| Benzenesulfonic Acid | Desulfonation in Water | Reversible desulfonation occurs near 200 °C in aqueous solution. |

| Sulfonated Poly(ether ether ketone) (SPEEK) | TGA | Thermally stable up to approximately 300 °C, with desulfonation being the initial degradation step[4]. |

Experimental Protocols for Thermal Analysis

Detailed experimental protocols for determining the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided below. These are generalized procedures based on standard methods for organic compounds.

5.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the decomposition temperature and mass loss profile of this compound.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature.

-

The onset temperature of decomposition is determined from the resulting TGA curve.

-

5.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify phase transitions such as melting, crystallization, and glass transitions, and to determine their associated enthalpy changes.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh a small sample (typically 2-5 mg) into a DSC pan (e.g., aluminum).

-

Hermetically seal the pan to prevent volatilization.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range. To study the initial thermal behavior, a range from ambient temperature to just above the expected decomposition temperature (as indicated by TGA) would be appropriate.

-

The heat flow to the sample relative to the reference is measured as a function of temperature.

-

Endothermic and exothermic events are observed as peaks on the DSC thermogram.

-

Visualizations

Caption: Experimental workflow for thermal analysis.

Caption: Postulated thermal decomposition pathway.

References

A Comprehensive Guide to the Synonyms and Properties of 4-Isopropylbenzenesulfonic Acid

This technical guide provides a detailed overview of 4-Isopropylbenzenesulfonic acid, a significant compound in organic synthesis and industrial applications. It is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its nomenclature, chemical properties, and synthesis.

Chemical Identity and Synonyms

This compound is an aromatic sulfonic acid characterized by an isopropyl group at the para-position of the benzene ring relative to the sulfonic acid group.[1] Due to its widespread use and varied history in chemical literature, it is known by numerous synonyms. Understanding these alternative names is crucial for comprehensive literature searches and clear communication in a research and development setting.

The most commonly encountered synonyms in chemical literature and databases include:

-

4-(Propan-2-yl)benzenesulfonic acid[5]

-

Cumenesulfonic acid (can be ambiguous, but often refers to the para-isomer)[5]

Quantitative Data and Physicochemical Properties

The physicochemical properties of this compound are fundamental to its application in synthesis and as a catalyst. The compound is typically a white to off-white crystalline solid that is soluble in water and other polar organic solvents.[2][7] Its acidic nature is conferred by the sulfonic acid group.[2] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 16066-35-6 | [6] |

| Molecular Formula | C₉H₁₂O₃S | [5] |

| Molecular Weight | 200.26 g/mol | [5] |

| IUPAC Name | 4-propan-2-ylbenzenesulfonic acid | [5] |

| Density | 1.18 - 1.233 g/cm³ (Predicted) | [7] |

| LogP (Octanol-Water Partition Coefficient) | 1.9 (Predicted) | [5] |

| Topological Polar Surface Area | 62.8 Ų | [5] |

| pKa | -0.45 ± 0.50 (Predicted) | |

| Boiling Point | 167°C at 101,325 Pa |

Experimental Protocols

The primary route for the synthesis of this compound is through the electrophilic aromatic substitution of cumene (isopropylbenzene).[4] Below are detailed protocols for its synthesis and subsequent analysis.

Synthesis of this compound via Sulfonation of Cumene

This protocol describes the direct sulfonation of cumene to yield this compound. The isopropyl group is an ortho, para-directing activator, but steric hindrance favors the formation of the para-substituted product.[4]

Materials:

-

Cumene (Isopropylbenzene)

-

Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)

-

Ice

-

Reaction vessel with stirring and temperature control

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a cooling bath, add cumene.

-

Under vigorous stirring, slowly add concentrated sulfuric acid or oleum to the cumene. The molar ratio of the sulfonating agent to cumene is a critical parameter and should be carefully controlled.

-

Maintain the reaction temperature between 100°C and 110°C.[3] The reaction is exothermic, and cooling may be necessary to control the temperature.

-

Continue stirring the mixture at the elevated temperature for 5 to 6 hours to ensure the reaction goes to completion.[3] The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture contains this compound along with unreacted cumene and sulfuric acid.

-

Excess unreacted cumene can be removed by vacuum distillation for recycling.[3]

Purification: The resulting this compound can be used in its crude form for some applications or purified. Purification can be achieved by converting it to its sodium salt by neutralization with sodium hydroxide, followed by crystallization, and then re-acidification if the free acid is required.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and its salts.[6]

Objective: To determine the purity of a this compound sample and identify any isomeric impurities.

Instrumentation and Conditions:

-

Column: A reverse-phase column such as Newcrom R1 or C18 is suitable.[6]

-

Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid (for MS compatibility).[6]

-

Detector: UV detector.

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound sample in the mobile phase at a known concentration.

-

Standard Preparation: Prepare a series of standard solutions of a reference standard at different known concentrations to generate a calibration curve.

-

Analysis: Inject the sample and standard solutions into the HPLC system.

-

Data Processing: The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The identity of the compound is confirmed by matching the retention time with that of the reference standard.

Visualization of Synonym Relationships

The following diagram illustrates the relationship between the primary name, this compound, and its most common synonyms found in chemical literature.

Caption: Logical relationship of this compound and its synonyms.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN105330573A - Sodium cumenesulfonate solution and preparation method thereof - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C9H12O3S | CID 6640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. CN101723858B - Method for preparing benzenesulfonic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 4-Isopropylbenzenesulfonic Acid as a Catalyst in Esterification Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylbenzenesulfonic acid, also known as p-cumenesulfonic acid, is a strong organic acid belonging to the family of arylsulfonic acids.[1][2] It serves as an effective Brønsted acid catalyst in a variety of organic transformations, most notably in Fischer-Speier esterification reactions.[3] Its strong acidity, imparted by the sulfonic acid group (-SO₃H), coupled with its solubility in organic solvents, makes it a valuable catalyst for synthesizing esters from carboxylic acids and alcohols.[1][4] This document provides detailed application notes and experimental protocols for its use in such reactions.

The catalytic mechanism of this compound in esterification is analogous to that of other strong acid catalysts like p-toluenesulfonic acid (p-TSA).[4] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfonic acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of water to yield the ester and regenerate the catalyst.[4]

Data Presentation

The catalytic efficiency of arylsulfonic acids in esterification is influenced by factors such as the nature of the reactants, reaction temperature, and catalyst loading. The following tables provide representative data from studies on related sulfonic acid catalysts, which can be used as a reference for reactions employing this compound.

Table 1: Comparison of Catalytic Activity of Various Benzenesulfonic Acid Derivatives in the Esterification of Acetic Acid and n-Propanol

| Catalyst | Yield of n-propyl acetate (%) |

| Sulfuric Acid (SA) | ~65 |

| p-Phenolsulfonic Acid (PPSA) | ~60 |

| p-Toluenesulfonic Acid (PTSA) | ~60 |

| Benzenesulfonic Acid (BSA) | ~55 |

| 2,4-Dimethylbenzenesulfonic Acid (DBSA) | ~45 |

| 2-Naphthalenesulfonic Acid (NSA) | ~20 |

| Calcium Dobesilate (CD) | ~7.5 |

| 4-Aminobenzenesulfonic Acid (ABSA) | ~1.8 |

Data adapted from a study on the esterification of acetic acid and n-propanol. The catalytic activity of this compound is expected to be comparable to that of p-toluenesulfonic acid and benzenesulfonic acid.[3]

Table 2: Reaction Conditions and Yields for the Synthesis of Polyol Esters using p-Toluenesulfonic Acid Catalyst

| Product | Temperature (°C) | Reaction Time (h) | Catalyst (mass%) | Yield (%) |

| Pentaerythritol Hexanoate | 120 | 5 | 3.2 | 87 |

| Trimethylolpropane Hexanoate | 125 | 5 | 2.6 | 89 |

| Trimethylolpropane Octanoate | 110 | 5 | 2.6 | 90 |

This table provides examples of reaction conditions for the synthesis of polyol esters using p-toluenesulfonic acid, a structurally similar catalyst to this compound.[1]

Experimental Protocols

The following is a general protocol for the esterification of a carboxylic acid with an alcohol using this compound as a catalyst. This procedure can be adapted for various substrates.

Protocol 1: General Procedure for Batch Esterification

Materials and Reagents:

-

Carboxylic Acid (e.g., Acetic Acid, 0.80 mol)

-

Alcohol (e.g., n-Propanol, 0.80 mol)

-

This compound (5-20 mmol)

-

Round-bottom flask (150 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Apparatus for analysis (e.g., Gas Chromatography)

Procedure:

-

To a 150 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (0.80 mol) and the alcohol (0.80 mol).[3]

-

Begin stirring the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 50°C).[3]

-

Once the temperature has stabilized, add the weighed quantity of this compound (5-20 mmol) to the mixture.[3]

-

Maintain the reaction at the set temperature under reflux with continuous stirring.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method, such as gas chromatography, to determine the conversion to the ester.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can then be subjected to a work-up procedure, which typically involves neutralization of the acidic catalyst with a base (e.g., saturated sodium bicarbonate solution), extraction with an organic solvent, and purification by distillation or chromatography.

Protocol 2: Continuous Esterification with Azeotropic Removal of Water

For reactions where the equilibrium is unfavorable, continuous removal of water can be employed to drive the reaction to completion.

Materials and Reagents:

-

Carboxylic Acid (e.g., Acetic Acid, 1.20 mol)

-

Alcohol (e.g., n-Propanol, 0.40 mol)

-

This compound (10 mmol)

-

Solvent for azeotropic distillation (e.g., Toluene)

-

Round-bottom flask (250 mL)

-

Rectifying column

-

Dean-Stark trap or equivalent setup for water separation

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

To a 250 mL round-bottom flask, add the carboxylic acid (1.20 mol), the alcohol (0.40 mol), this compound (10 mmol), and a suitable volume of toluene.[3]

-

Set up the flask with a rectifying column, a Dean-Stark trap, and a reflux condenser.

-

Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill.

-

In the Dean-Stark trap, the condensed azeotrope will separate into two layers. The denser water layer is collected, and the lighter toluene layer is returned to the reaction flask.

-

Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

The work-up procedure is similar to the batch process, involving neutralization and purification of the resulting ester.

Visualizations

Caption: General experimental workflow for esterification.

Caption: Catalytic cycle of acid-catalyzed esterification.

References

Application Notes and Protocols: p-Cumenesulfonic Acid in the Synthesis of Dyes and Pigments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for utilizing p-cumenesulfonic acid and its derivatives in the synthesis of azo dyes and the formulation of pigments. The protocols detailed below are based on established principles of diazotization and coupling reactions, fundamental to the creation of a wide array of colorants.

Introduction to p-Cumenesulfonic Acid in Colorant Synthesis

p-Cumenesulfonic acid (4-isopropylbenzenesulfonic acid) is a versatile organic compound that, along with its derivatives, serves as a key building block and catalyst in the synthesis of various dyes and pigments. The sulfonic acid group (-SO₃H) imparts increased water solubility to the final dye molecule, a crucial property for applications in textile dyeing and printing inks. In pigment manufacturing, sulfonic acid derivatives can be used to modify the surface of pigment particles, enhancing their dispersibility and stability in various media.

The primary route to synthesizing azo dyes involves the diazotization of an aromatic amine followed by an azo coupling reaction with an electron-rich substrate, such as a phenol or an aniline derivative. While direct use of p-cumenesulfonic acid is less common as a primary amine for diazotization (as it lacks an amino group), its aminated form, p-aminocumenesulfonic acid, is a suitable precursor for creating diazonium salts.

Application in Azo Dye Synthesis

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. The synthesis is a two-step process:

-

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component (an electron-rich aromatic compound like a phenol or an amine) to form the azo dye.

The sulfonic acid group on the aromatic ring, as would be present when starting with an aminated derivative of p-cumenesulfonic acid, enhances the water solubility of the resulting dye.

Generalized Experimental Protocol for Azo Dye Synthesis

This protocol outlines the synthesis of a water-soluble azo dye using a generic aminobenzenesulfonic acid derivative, which can be adapted for p-aminocumenesulfonic acid.

Materials:

-

p-Aminocumenesulfonic acid (or other aminobenzenesulfonic acid)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Coupling agent (e.g., 2-naphthol, phenol, N,N-dimethylaniline)

-

Sodium hydroxide (NaOH)

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Distilled water

-

Saturated sodium chloride (NaCl) solution

Procedure:

Part 1: Diazotization of p-Aminocumenesulfonic Acid

-

In a 100 mL beaker, dissolve 2.0 g of p-aminocumenesulfonic acid and 0.5 g of sodium carbonate in 20 mL of water. Gentle heating may be required to achieve a clear solution.

-

Cool the solution to room temperature and then place it in an ice-water bath to bring the temperature down to 0-5 °C.

-

In a separate test tube, prepare a solution of 0.7 g of sodium nitrite in 5 mL of water.

-